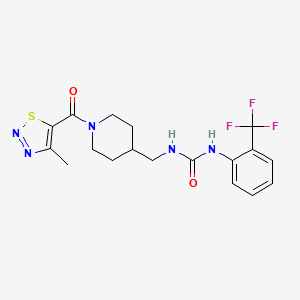
1-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H20F3N5O2S and its molecular weight is 427.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a thiadiazole ring and various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Thiadiazole ring : Known for its diverse biological activities.
- Piperidine ring : Often associated with psychoactive properties and enzyme inhibition.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular functions.
- DNA Interaction : The thiadiazole moiety can interact with DNA, potentially leading to apoptosis in cancer cells.
- Receptor Modulation : It may act on various receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. Studies indicate that compounds similar to this compound have demonstrated effectiveness against various bacteria and fungi.
| Compound | Activity | Reference |
|---|---|---|
| Thiadiazole derivatives | Antibacterial | |
| 1,3,4-Thiadiazole derivatives | Antifungal | |
| Various derivatives | Antitubercular |
Anticancer Activity
Thiadiazole-based compounds have been extensively studied for their anticancer properties. They have shown the ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
| Study | Cell Line | Mechanism |
|---|---|---|
| Dhumal et al. (2016) | Mycobacterium bovis BCG | Inhibition of fatty acid biosynthesis |
| Desai et al. (2016) | Various cancer lines | Induction of apoptosis and cell cycle disruption |
Anti-inflammatory Activity
Some studies have reported anti-inflammatory effects associated with thiadiazole compounds. These effects are often linked to the modulation of inflammatory pathways.
Case Studies
- Antimicrobial Efficacy : A series of thiadiazole derivatives were synthesized and tested for their antibacterial activity against Gram-positive bacteria. Results indicated that some derivatives exhibited up to 16 times the potency of existing antibiotics .
- Anticancer Potential : In vitro studies demonstrated that certain thiadiazole derivatives could significantly inhibit the growth of cancer cells by inducing apoptosis through DNA interaction .
Eigenschaften
IUPAC Name |
1-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2S/c1-11-15(29-25-24-11)16(27)26-8-6-12(7-9-26)10-22-17(28)23-14-5-3-2-4-13(14)18(19,20)21/h2-5,12H,6-10H2,1H3,(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMURDXYVDRLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













